molecular formula C9H8FN3 B1319532 4-(3-Fluorophenyl)-1H-pyrazol-5-amine CAS No. 301373-68-2

4-(3-Fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1319532
CAS No.: 301373-68-2
M. Wt: 177.18 g/mol
InChI Key: AONYBEHEKIRSMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported . Also, new derivatives have been obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters is a known reaction .

Scientific Research Applications

Cancer Kinase Activity

  • A study found that derivatives of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine showed activity against significant cancer kinases. Specifically, a derivative exhibited nanomolar range activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, presenting it as a potential lead for anticancer programs (Abu Thaher et al., 2012).

Crystal Structure Analysis

  • The crystal structure of a compound closely related to this compound was analyzed, revealing its conformation and potential for forming supramolecular structures through various intermolecular interactions (Abdel-Wahab et al., 2013).

Antimicrobial Activities

  • Novel derivatives of 1,5-diaryl pyrazole, including ones similar to this compound, demonstrated notable antibacterial and antifungal activities against various pathogens, suggesting their potential in developing new antimicrobial agents (Ragavan et al., 2010).

Synthesis and Molecular Structure

  • Research on the synthesis and molecular structure of pyrazoline compounds closely related to this compound provided insights into their conformation and potential applications in material science and drug design (Loh et al., 2013).

Development of Dual Antagonists

  • A study described the development of a potent dual antagonist for 5HT7/5HT2 receptors, involving a compound structurally similar to this compound, highlighting its significance in the field of neuropsychiatric drug development (LiangJimmy et al., 2011).

Fluorescent Chemosensor Development

  • Research involving a compound similar to this compound led to the creation of a selective fluorescent turn-on chemosensor for Al3+ and Zn2+, demonstrating its potential application in environmental monitoring and diagnostics (Gao et al., 2018).

Biochemical Analysis

Biochemical Properties

4-(3-Fluorophenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with androgen receptors, exhibiting antagonistic properties This interaction is crucial as it can influence the regulation of genes associated with androgen response

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of prostate cancer cell lines, such as LNCaP and PC-3, by downregulating the expression of prostate-specific antigen (PSA) This compound also influences cell signaling pathways, potentially affecting gene expression and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to androgen receptors, inhibiting their activity and subsequently affecting the expression of androgen-responsive genes This inhibition can lead to a decrease in cell proliferation and other downstream effects

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cell proliferation and gene expression, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant inhibitory effects on cell proliferation and gene expression without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and glucuronidation . These metabolic processes are crucial for the compound’s elimination from the body and can influence its overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the prostate, where it exerts its inhibitory effects on androgen receptors . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its overall efficacy and function.

Properties

IUPAC Name

4-(3-fluorophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYBEHEKIRSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602564
Record name 4-(3-Fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301373-68-2
Record name 4-(3-Fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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